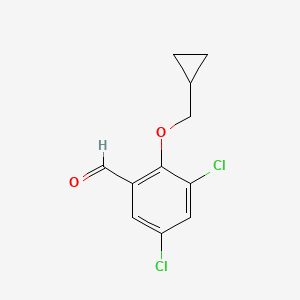

3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde

Description

3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde is a benzaldehyde derivative featuring chlorine substituents at positions 3 and 5 of the aromatic ring and a cyclopropylmethoxy group at position 2. The cyclopropylmethoxy moiety introduces steric bulk and lipophilicity, while the electron-withdrawing chlorine atoms enhance electrophilic reactivity at the aldehyde group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural uniqueness lies in the synergistic effects of the chloro and cyclopropylmethoxy groups, which influence solubility, stability, and reactivity in cross-coupling or condensation reactions .

Properties

IUPAC Name |

3,5-dichloro-2-(cyclopropylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O2/c12-9-3-8(5-14)11(10(13)4-9)15-6-7-1-2-7/h3-5,7H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWCNDOTANGQQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The compound 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde is typically prepared by nucleophilic substitution of a hydroxy group on a chlorinated benzaldehyde precursor with a cyclopropylmethyl halide under basic conditions. The key steps include:

- Starting from 3,5-dichlorobenzaldehyde or a suitably substituted chlorinated benzaldehyde.

- Alkylation of the phenolic hydroxyl group with cyclopropylmethyl bromide or other cyclopropylmethyl halides.

- Use of a base to facilitate the substitution reaction.

- Control of reaction temperature and time to optimize yield and purity.

Detailed Preparation Method

Alkylation of 3,5-Dichloro-2-hydroxybenzaldehyde

-

- 3,5-Dichloro-2-hydroxybenzaldehyde (phenolic aldehyde precursor)

- Cyclopropylmethyl bromide (preferred halide for alkylation)

- Base (organic or inorganic)

-

- Organic bases: N,N-Dimethylaniline, N,N-Diisopropylethylamine, pyridine, 4-dimethylaminopyridine, triethylamine.

- Inorganic bases: Potassium carbonate, sodium carbonate, lithium carbonate, potassium bicarbonate, sodium bicarbonate, sodium hydroxide, potassium hydroxide, sodium methoxide, potassium methoxide.

-

- Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

- Ethers like tetrahydrofuran (THF), diethyl ether.

- Protic solvents such as methanol, ethanol, isopropanol, butanol.

- Ketones like acetone or methyl isobutyl ketone.

-

- Temperature range: 60 to 90°C (some procedures up to 110-120°C).

- Reaction time: 45 to 90 minutes, commonly about 60 minutes.

- Stirring under inert atmosphere may be applied to avoid side reactions.

-

- The phenolic hydroxyl group is deprotonated by the base to form a phenolate ion.

- The phenolate ion then undergoes nucleophilic substitution with cyclopropylmethyl bromide, replacing the bromide with the cyclopropylmethoxy group.

Work-up and Purification

- After completion, the reaction mixture is cooled.

- The solvent may be removed under reduced pressure.

- The crude product is precipitated by adding water or an aqueous acid/base solution.

- Filtration and washing with water or suitable solvents.

- Further purification may be performed by recrystallization or column chromatography.

Research Findings and Optimization Data

| Parameter | Range/Condition | Notes |

|---|---|---|

| Base | Potassium carbonate (K2CO3) | Most commonly used for good yield |

| Cyclopropylmethyl halide | Cyclopropylmethyl bromide | Preferred for reactivity |

| Solvent | Dimethylformamide (DMF) | Polar aprotic solvents favor reaction |

| Temperature | 60-90°C (up to 120°C in some cases) | Higher temp increases rate but risks side reactions |

| Reaction time | 45-90 minutes | Optimal ~60 minutes for completion |

| Yield | 70-90% (varies by method) | Depends on purification and scale |

Comparative Notes on Bases and Solvents

| Base Type | Advantages | Disadvantages |

|---|---|---|

| Potassium carbonate | Mild, inexpensive, effective | May require longer reaction time |

| Sodium hydroxide | Strong base, fast reaction | Can cause side reactions |

| Triethylamine | Organic base, easy to remove | More expensive, volatile |

| Pyridine | Good nucleophilic catalyst | Toxic, strong odor |

| Solvent | Advantages | Disadvantages |

|---|---|---|

| DMF | High polarity, good solubility | Difficult to remove completely |

| THF | Good solvent for alkylations | Flammable, low boiling point |

| Methanol | Protic solvent, cheap | May cause side reactions |

Related Patented Process Example

A patent process (WO2012147098A2) describes a similar alkylation step where 3-hydroxy-4-(difluoromethoxy)benzaldehyde is reacted with cyclopropylmethyl bromide in the presence of potassium carbonate in acetonitrile or DMF at 60-90°C for about 60 minutes to yield 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, a closely related compound structurally analogous to this compound.

Analytical Characterization

- The product is typically characterized by:

- Mass Spectrometry (MS): Confirming molecular ion peak corresponding to the molecular weight.

- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ NMR to confirm substitution pattern and presence of cyclopropylmethoxy group.

- Infrared Spectroscopy (IR): To confirm aldehyde group and ether linkage.

- Melting Point: To assess purity and identity.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Starting material | 3,5-Dichloro-2-hydroxybenzaldehyde | Phenolic aldehyde precursor |

| Base addition | Potassium carbonate or other bases | Deprotonates phenol to phenolate |

| Alkylation reagent | Cyclopropylmethyl bromide | Alkylates phenol to cyclopropylmethoxy |

| Solvent | DMF, acetonitrile, or acetone | Medium for reaction |

| Temperature | 60-90°C | Optimized for reaction rate |

| Reaction time | 45-90 minutes | Completion of substitution |

| Work-up | Quenching with water, acid/base treatment | Isolation of crude product |

| Purification | Filtration, recrystallization, chromatography | Pure this compound |

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 3,5-Dichloro-2-(cyclopropylmethoxy)benzoic acid.

Reduction: 3,5-Dichloro-2-(cyclopropylmethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity is attributed to the aldehyde functional group, which can undergo various transformations:

- Oxidation : Converts to 3,5-Dichloro-2-(cyclopropylmethoxy)benzoic acid.

- Reduction : Produces 3,5-Dichloro-2-(cyclopropylmethoxy)benzyl alcohol.

- Substitution Reactions : Chlorine atoms can be replaced with other functional groups through nucleophilic substitution .

Biology

The compound has been investigated for its potential biological activity , particularly in medicinal chemistry. Research indicates that it may interact with specific biomolecules, potentially influencing enzyme activity or receptor binding due to its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, which may alter their function .

Medicine

In pharmaceutical research, this compound is explored for its potential therapeutic properties. Although specific applications are still under investigation, it shows promise in developing drugs targeting inflammatory conditions and possibly other diseases .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorine atoms and cyclopropylmethoxy group may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Key Observations:

Electron Effects :

- The chloro groups in 3,5-dichloro derivatives (e.g., 3,5-Dichlorosalicylaldehyde ) increase electrophilicity at the aldehyde compared to methoxy or hydroxyl analogues.

- Cyclopropylmethoxy groups (as in S5 and compound 28 ) enhance lipophilicity but reduce hydrogen-bonding capacity compared to hydroxyl groups.

3,5-Dimethoxybenzaldehyde () exhibits higher water solubility due to the smaller methoxy groups, whereas chloro and cyclopropylmethoxy substituents reduce solubility .

Physicochemical and Spectral Properties

NMR and IR Data

- 3,5-Dichlorosalicylaldehyde : Intramolecular O–H⋯O hydrogen bonding observed in crystal structure, with $ ^1H $ NMR δ ~10.3 ppm (aldehyde proton) and δ ~11.0 ppm (OH) .

- 4-(Cyclopropylmethoxy)benzaldehyde (S5) : $ ^1H $ NMR signals at δ 9.84 ppm (aldehyde), δ 4.05 ppm (OCH₂cyclopropyl), and δ 0.6–1.2 ppm (cyclopropyl CH₂) .

- 3,5-Dimethoxybenzaldehyde : $ ^13C $ NMR peaks at δ 192.1 ppm (aldehyde) and δ 56.3 ppm (OCH₃) .

Biological Activity

3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the benzene ring, a cyclopropylmethoxy group, and an aldehyde functional group. Its molecular formula is , and it has been identified as a versatile building block in organic synthesis.

The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the chlorine atoms and the cyclopropylmethoxy moiety may enhance the compound's reactivity and binding affinity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, benzaldehyde derivatives have shown antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Bacillus anthracis. The mechanism involves interaction with bacterial membranes, leading to cell death through membrane disintegration and coagulation of cytosolic contents .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Studies on related compounds indicate that halogenated benzaldehydes can inhibit crucial cellular pathways involved in tumor growth. For example, some pyrazole derivatives with similar structural motifs have demonstrated significant inhibitory effects on cancer cell lines by targeting specific kinases involved in cell proliferation .

Research Findings and Case Studies

Cellular Effects

The biological effects of this compound can vary depending on dosage and cellular context. At lower concentrations, it may modulate enzyme activities beneficially; however, higher doses could lead to cytotoxic effects. Understanding these dosage-dependent effects is crucial for evaluating its therapeutic potential.

Q & A

Q. What are the common synthetic routes for 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. A general protocol includes:

- Step 1: Reacting 3,5-dichlorosalicylaldehyde with cyclopropylmethyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (MeOH/H₂O).

- Yield Optimization:

- Use anhydrous solvents to prevent hydrolysis.

- Increase reaction time to 24–48 hours for sterically hindered substrates.

- Employ catalysts like tetrabutylammonium iodide (TBAI) to enhance reactivity .

Q. How can the structural identity and purity of this compound be confirmed?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Confirm substitution patterns (e.g., cyclopropylmethoxy protons at δ 0.5–1.5 ppm, aldehyde proton at δ ~10 ppm) .

- IR: Detect aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .

- Crystallography: Single-crystal X-ray diffraction resolves intramolecular interactions (e.g., O–H⋯O hydrogen bonds influencing conformation) .

- HPLC-MS: Quantify purity (>95%) using reverse-phase C18 columns and isotope-labeled internal standards (e.g., deuterated analogs) .

Q. What are the recommended storage conditions to ensure stability?

Methodological Answer:

- Storage: Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the aldehyde group .

- Handling: Use gloveboxes for moisture-sensitive reactions. Avoid prolonged exposure to light or acidic/basic conditions .

Advanced Research Questions

Q. How can contradictory reactivity data in cross-coupling reactions be resolved?

Methodological Answer: Contradictions often arise from competing pathways (e.g., aldehyde vs. ether group reactivity). Strategies include:

- Protecting Groups: Temporarily protect the aldehyde with acetal groups using ethylene glycol/H⁺ before Suzuki-Miyaura coupling .

- Catalyst Screening: Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., SPhos) to minimize dehalogenation side reactions .

- Kinetic Studies: Monitor reaction progress via in-situ IR or LC-MS to identify intermediates .

Q. How are isotope-labeled analogs used in quantitative bioanalytical studies?

Methodological Answer:

- Internal Standards: Synthesize deuterated analogs (e.g., ²H₃-cyclopropylmethoxy) via deuteration of the precursor .

- LC-MS/MS: Use multiple reaction monitoring (MRM) for quantification in biological matrices (e.g., plasma, liver homogenates). Calibrate with standard curves (1–1000 ng/mL, R² > 0.99) .

Q. What are the degradation pathways under varying pH and temperature?

Methodological Answer:

- Acidic Conditions (pH < 3): Aldehyde group undergoes hydration to form geminal diol, followed by cyclopropane ring-opening .

- Alkaline Conditions (pH > 10): Ether cleavage via SN2 mechanism, yielding 3,5-dichlorosalicylaldehyde and cyclopropanol .

- Characterization: Isolate degradation products using preparative TLC and confirm structures via HRMS and 2D NMR .

Q. How does the cyclopropylmethoxy group influence electronic properties?

Methodological Answer:

- Computational Modeling: DFT calculations (B3LYP/6-31G*) show the cyclopropane ring induces torsional strain, reducing electron density at the aldehyde group (MESP analysis) .

- X-ray Diffraction: Crystal packing reveals weak C–H⋯O interactions between the cyclopropane and adjacent molecules, affecting solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.